molecular formula C6H5F2N B6601444 2,5-difluoro-4-methylpyridine CAS No. 1227508-13-5

2,5-difluoro-4-methylpyridine

Cat. No.: B6601444
CAS No.: 1227508-13-5
M. Wt: 129.11 g/mol
InChI Key: IDSNCHCWQNVIJJ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H5F2N. It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 5 positions, and a methyl group is attached at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-4-methylpyridine typically involves the fluorination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other fluorinated derivatives .

Scientific Research Applications

2,5-Difluoro-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-difluoro-4-methylpyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3,5-Difluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to these similar compounds, 2,5-difluoro-4-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and stability, making it particularly valuable in various applications .

Properties

IUPAC Name

2,5-difluoro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSNCHCWQNVIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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